Receptor Binding Affinity: Bemesetron IC50 Comparison with Clinical 5-HT3 Antagonists
Bemesetron demonstrates a 5-HT3 receptor IC50 of 0.33 nM (330 pM), representing intermediate binding potency within the 5-HT3 antagonist class . This value is 4.4-fold lower in affinity than granisetron (230 pM in N1E-115 cells) but 5.8-fold higher than ondansetron (57 pM in rabbit nodose ganglion). When compared to human receptor data, bemesetron's 330 pM IC50 indicates 4.4-fold higher affinity than granisetron (1.44 nM) and 14.8-fold higher than ondansetron (4.9 nM), though these cross-species comparisons require cautious interpretation [1].
| Evidence Dimension | 5-HT3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.33 nM (330 pM) |
| Comparator Or Baseline | Granisetron: 230 pM (N1E-115 cells), 1.44 nM (human); Ondansetron: 57 pM (rabbit nodose ganglion), 4.9 nM (human); Tropisetron: 46 pM (rabbit nodose ganglion), 11 nM (human) |
| Quantified Difference | Bemesetron vs. human granisetron: 4.4-fold higher affinity; vs. human ondansetron: 14.8-fold higher affinity; vs. rabbit nodose granisetron: 1.4-fold lower affinity |
| Conditions | Radioligand binding assays; multiple species and tissue preparations as compiled in comprehensive review |
Why This Matters
The distinct IC50 value positions bemesetron as a mid-potency 5-HT3 antagonist with binding characteristics that differ from both high-potency (tropisetron, 46 pM) and lower-potency (ondansetron human, 4.9 nM) clinical comparators, enabling researchers to select appropriate tool compounds for receptor occupancy studies requiring specific affinity ranges.
- [1] Thompson AJ, Lummis SC. Kd, Ki and IC50 Values for 5-HT3 Receptor Selective Antagonists. Table 2. PMC2664614, 2009. View Source
